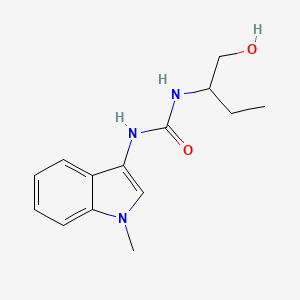![molecular formula C24H33N3O2 B2424116 1-(4-phenyloxane-4-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine CAS No. 1286698-11-0](/img/structure/B2424116.png)
1-(4-phenyloxane-4-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-phenyloxane-4-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine” is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1-(4-phenyloxane-4-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine” typically involves multi-step organic reactions. The starting materials may include 2-isopropyl-1H-imidazole, piperidine, and 4-phenyltetrahydro-2H-pyran-4-ylmethanone. The synthesis may involve:
- Alkylation reactions to introduce the imidazole and piperidine moieties.
- Condensation reactions to form the final methanone structure.
- Purification steps such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This may include optimizing reaction conditions, using continuous flow reactors, and implementing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
The compound “1-(4-phenyloxane-4-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine” may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions may be used to convert ketone groups to alcohols or other functional groups.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry or as a reagent in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding. It may also be used in studies of cellular pathways and mechanisms.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. This could include its use as a drug candidate for treating various diseases or as a pharmacological tool in drug discovery.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings. It may also be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of “1-(4-phenyloxane-4-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine” would depend on its specific biological or chemical activity. Potential mechanisms may include:
Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: The compound may modulate specific cellular pathways, such as signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
Similar compounds may include other imidazole derivatives, piperidine derivatives, and methanone-containing molecules. Examples may include:
- (4-(1H-imidazol-1-yl)methyl)piperidine
- (4-phenyltetrahydro-2H-pyran-4-yl)methanone
- (4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Uniqueness
The uniqueness of “1-(4-phenyloxane-4-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine” may lie in its specific combination of functional groups and structural features. This may confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.
属性
IUPAC Name |
(4-phenyloxan-4-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-19(2)22-25-12-15-27(22)18-20-8-13-26(14-9-20)23(28)24(10-16-29-17-11-24)21-6-4-3-5-7-21/h3-7,12,15,19-20H,8-11,13-14,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNBWKNIOJBYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
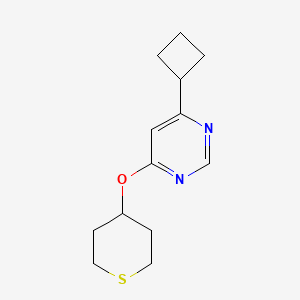
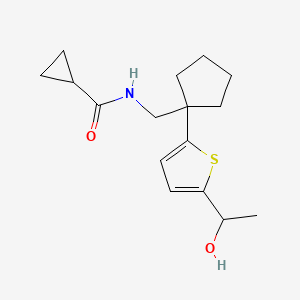
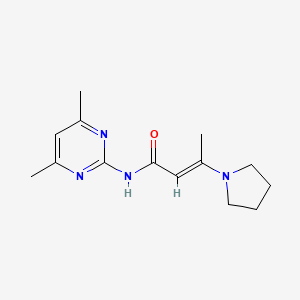
![2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2424041.png)
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424042.png)
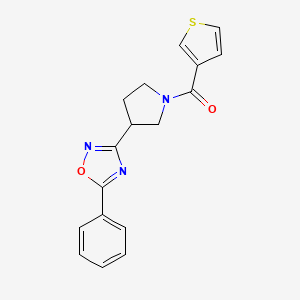
![6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE](/img/structure/B2424044.png)
![2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2424045.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2424046.png)
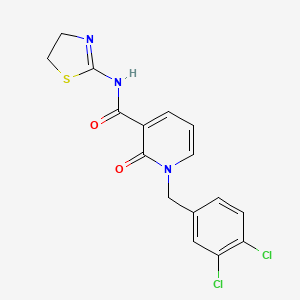
![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2424051.png)

![1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2424055.png)
